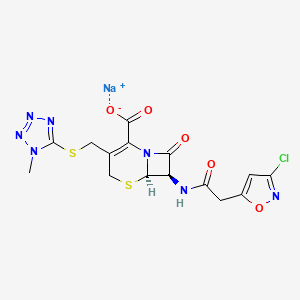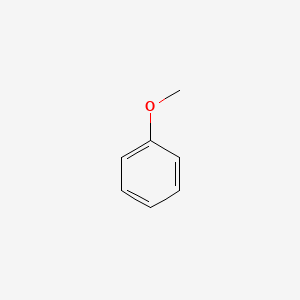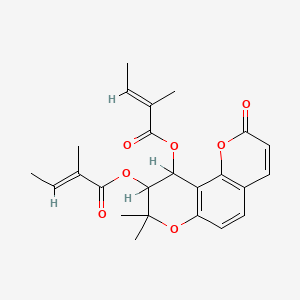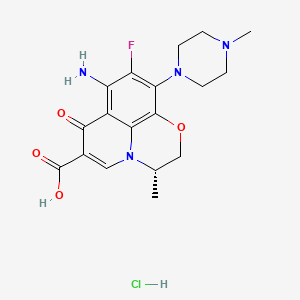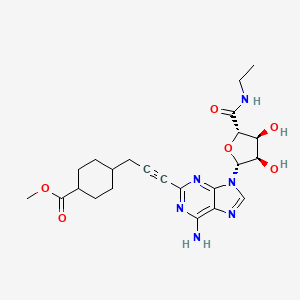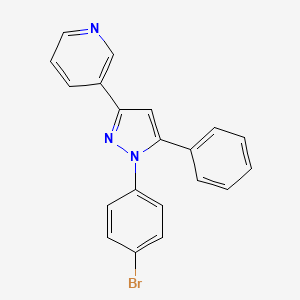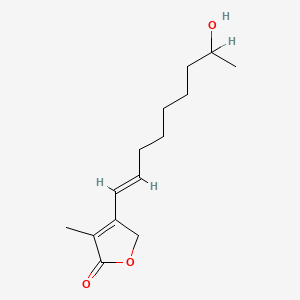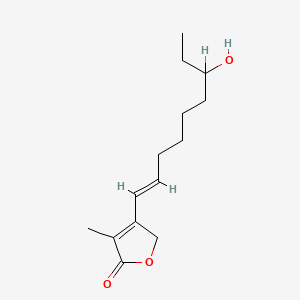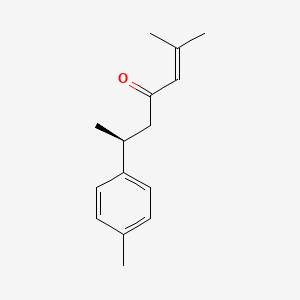
α-姜黄酮
描述
Ar-Turmerone is a sesquiterpene and a major constituent of turmeric oil derived from turmeric . It has been reported to have various biological activities, including anti-inflammatory, immunomodulatory, antiproliferative, and antifungal activities . It also exhibits antimicrobial, antifungal, and antivenom properties .
Synthesis Analysis
The synthesis of ar-Turmerone involves the allylic oxidative rearrangement following a [3,3]-sigmatropic rearrangement (Dauben oxidation) of tertiary allylic alcohol . The enantioselectivity has been introduced via a Rh (I)- (S)-BINAP catalyzed p -tolylboronic acid addition onto E -ethylcrotonate .Molecular Structure Analysis
Ar-Turmerone has a molecular formula of C15H20O and a molecular weight of 216.32 . It has been found to be a functional, structural, and pharmacophoric analogue of synthetic mosquito repellent DEET .Chemical Reactions Analysis
Ar-Turmerone has been found to inhibit α-MSH and IBMX-induced melanin synthesis and tyrosinase activity . It also inhibits the expression of tyrosinase, TRP-1, and TRP-2 in α-MSH- and IBMX-stimulated B16F10 cells .Physical And Chemical Properties Analysis
Ar-Turmerone is a yellow viscous liquid . It is the major constituent of turmeric oil derived from turmeric .科学研究应用
帕金森病的神经保护作用
研究表明,姜黄精油中的α-姜黄酮对帕金森病模型的组织培养中的多巴胺能神经元具有直接的神经保护作用。 这表明它在神经退行性疾病治疗方面具有潜在的应用价值 .
干细胞增殖
研究表明,α-姜黄酮可以诱导神经干细胞增殖。 这种特性可能有利于支持神经系统疾病中的神经再生,并可能对涉及干细胞的治疗有影响 .
抗炎特性
α-姜黄酮被认为可以抑制小胶质细胞活化,由于其抗炎作用,这种特性可能有助于治疗神经退行性疾病 .
保肝活性
研究表明,在暴露于乙醇之前预先用α-姜黄酮处理,可以预防肝细胞损伤,表明它具有作为保肝剂的潜力 .
杀蚊活性
α-姜黄酮已被评估其杀蚊活性,发现它对蚊子幼虫有活性,类似于化学杀虫剂 temephos。 这表明它可用于控制蚊子数量并预防其可能传播的疾病 .
支持神经再生
据报道,α-姜黄酮通过在体外和体内诱导神经干细胞增殖来支持神经系统疾病中的神经再生,这可能有助于开发针对各种神经系统疾病的治疗方法 .
作用机制
Target of Action
Ar-Turmerone, a major bioactive component found in the essential oil derived from Curcuma longa, has been shown to interact with several targets. It has been found to reduce the expression of α-glucosidase and α-amylase , supporting its hypoglycemic effect . It also acts directly on dopaminergic neurons and has been identified to target Odorant Binding Protein 1 (OBP1) in mosquitoes . Furthermore, it has been found to interact with Cathepsin B in glioma cells .
Mode of Action
Ar-Turmerone exerts its action through various mechanisms. It has been suggested that ar-Turmerone exerts its hypoglycemic effect through PPAR-δ activation . In dopaminergic neurons, it exerts a neuroprotective effect, likely due to the enhancement of cellular antioxidant potency through Nrf2 activation . In the context of mosquito repellency, ar-Turmerone is believed to inhibit OBP1, impairing the mosquito’s ability to recognize the host body odor . In glioma cells, ar-Turmerone treatment reduces Cathepsin B expression and inhibits the cleavage of its target protein P27 .
Biochemical Pathways
Ar-Turmerone has been found to affect several biochemical pathways. It has been shown to block the Hedgehog pathway in HaCaT cells, as evidenced by the reduced expression of Shh, Gli1, and SMO . This leads to suppressed cell proliferative ability and attenuated inflammatory cytokine expression . Additionally, ar-Turmerone has been found to enhance cellular antioxidant potency through Nrf2 activation .
Pharmacokinetics
The pharmacokinetics of ar-Turmerone reveal its capability to be absorbed after oral administration, demonstrating high bioavailability and extended residence time for ar-Turmerone . The oil displays a peak plasma level 2 hours after administration .
Result of Action
Ar-Turmerone has been found to have several molecular and cellular effects. It dose-dependently suppresses proliferation, facilitates apoptosis, and reduces TNF-α-mediated production of interleukin (IL)–1β, IL-6, and IL-8 in HaCaT cells . It also has been found to stimulate the production of neural stem cells and exert a neuroprotective effect on tissue cultures of a Parkinson’s disease model .
Action Environment
Environmental factors can influence the action of ar-Turmerone. For instance, temperature, humidity, and altitude have been found to be important factors for enhancing the quality and yield of leaf and rhizome essential oil . Furthermore, inhaled turmerones can be incorporated into the organs of mice via different pathways from those of oral administration and can affect the biological function of the organs under certain conditions .
安全和危害
属性
IUPAC Name |
(6S)-2-methyl-6-(4-methylphenyl)hept-2-en-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5-9,13H,10H2,1-4H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAJVHHFAXWBOK-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)CC(=O)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](C)CC(=O)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60201258 | |
| Record name | ar-Turmerone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60201258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
532-65-0 | |
| Record name | (+)-Turmerone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=532-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ar-Turmerone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ar-Turmerone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60201258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-ar-Turmerone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (+)-ar-Turmerone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1944T899NO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



